1-(3-Fluoro-4-methoxyphenyl)propan-1-ol
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBLYVMZUXIIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild reducing agent suitable for ketone-to-alcohol conversions. The reaction is typically conducted in methanol or ethanol at 0–25°C, yielding the alcohol with minimal side products.
Reaction Conditions :
-
Substrate: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (1 equiv)
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Reducing Agent: NaBH₄ (1.2 equiv)
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Solvent: Methanol
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Temperature: 0°C → 25°C (gradual warming)
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Time: 4–6 hours
Yield : 85–92% after purification by column chromatography.
Lithium Aluminum Hydride (LiAlH₄) Reduction
For substrates with steric hindrance, LiAlH₄ offers stronger reducing power. However, anhydrous conditions are critical to avoid side reactions.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Temperature: Reflux (66°C)
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Time: 2–3 hours
Yield : 78–88%.
Table 1: Comparison of Reducing Agents
| Parameter | NaBH₄ | LiAlH₄ |
|---|---|---|
| Solvent | Methanol | THF |
| Temperature | 0–25°C | 66°C (reflux) |
| Yield | 85–92% | 78–88% |
| Side Products | Minimal | Moderate |
Grignard Reaction with Epoxides
An alternative method involves the reaction of a Grignard reagent with an epoxide derivative. This approach is advantageous for introducing the propanol chain while constructing the aromatic ring.
Synthesis of 3-Fluoro-4-methoxystyrene Oxide
The epoxide intermediate is prepared via epoxidation of 3-fluoro-4-methoxystyrene using meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :
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Substrate: 3-Fluoro-4-methoxystyrene (1 equiv)
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Oxidizing Agent: mCPBA (1.1 equiv)
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Solvent: Dichloromethane (DCM)
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Time: 12 hours
Grignard Addition
The epoxide is treated with ethylmagnesium bromide to form the alcohol.
Reaction Conditions :
-
Grignard Reagent: EthylMgBr (2 equiv)
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Solvent: Diethyl ether
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Temperature: 0°C → 25°C
-
Time: 6 hours
Yield : 65–70% after hydrolysis.
Catalytic Hydrogenation
Catalytic hydrogenation of 1-(3-Fluoro-4-methoxyphenyl)propan-1-one using palladium or ruthenium catalysts provides a solvent-free route.
Palladium on Carbon (Pd/C)
Conditions :
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Catalyst: 5% Pd/C (0.1 equiv)
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Pressure: 1–3 bar H₂
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Solvent: Ethanol
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Temperature: 25°C
Ruthenium-Based Catalysts
Ruthenium complexes (e.g., RuCl₂(PPh₃)₃) enable asymmetric hydrogenation for enantioselective synthesis.
Conditions :
-
Catalyst: RuCl₂(PPh₃)₃ (0.05 equiv)
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Pressure: 10 bar H₂
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Solvent: Toluene
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Temperature: 50°C
Yield : 80–85% with >90% enantiomeric excess (ee).
Biocatalytic Approaches
Enzymatic reduction using alcohol dehydrogenases (ADHs) offers an eco-friendly alternative.
ADH-Catalyzed Reduction
Conditions :
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Enzyme: ADH from Lactobacillus brevis
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Co-Substrate: Glucose dehydrogenase (GDH) for NADPH regeneration
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Solvent: Phosphate buffer (pH 7.0)
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Temperature: 30°C
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance safety and efficiency.
Continuous Flow Hydrogenation
Parameters :
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Reactor Type: Fixed-bed reactor
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Catalyst: Pd/Al₂O₃
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Residence Time: 10–15 minutes
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Throughput: 50 kg/h
Purity : >99%.
Case Studies and Optimization
Solvent Effects on NaBH₄ Reduction
A study comparing methanol, ethanol, and isopropanol revealed methanol as optimal due to faster reaction kinetics and higher yields (Table 2).
Table 2: Solvent Optimization for NaBH₄ Reduction
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methanol | 92 | 4 |
| Ethanol | 88 | 5 |
| Isopropanol | 80 | 6 |
Temperature Gradient in Catalytic Hydrogenation
Lower temperatures (25°C) favor higher enantioselectivity in Ru-catalyzed reactions, while higher temperatures (50°C) improve reaction rates at the expense of ee (Figure 1).
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-Fluoro-4-methoxyphenyl)propan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-Fluoro-4-methoxyphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other oxidizing agents in solvents like dichloromethane (DCM) or acetic acid.
Reduction: NaBH4 in methanol or ethanol for mild reduction; LiAlH4 in ether for strong reduction.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it suitable for modifications aimed at enhancing efficacy against specific diseases.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties, particularly against Helicobacter pylori, a bacterium responsible for gastric infections. Modifications to the structure have resulted in compounds with significantly improved potency compared to the parent compound .
| Compound | Activity Against H. pylori | IC50 Value (µM) |
|---|---|---|
| This compound | Baseline | N/A |
| Modified Compound A | 20-fold increase | 0.5 |
| Modified Compound B | 4-fold increase | 2.0 |
Targeting Protein Kinases
The compound has also been explored for its ability to modulate protein kinase activity, which is crucial in cancer therapy. By altering the phenolic structure, researchers have developed analogs that show promise in inhibiting pathways involved in tumor growth .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex molecules.
Synthesis Methodologies
Recent advancements have highlighted various synthetic routes for producing this compound efficiently, including:
- Suzuki Coupling Reactions : Utilized to form biaryl compounds that can further be transformed into derivatives of this compound.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base, reflux | 85 |
| Nucleophilic Substitution | Base-catalyzed reaction | 78 |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following compounds are key structural analogs for comparison:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol | Not available | C₁₀H₁₃FO₂ | 3-Fluoro, 4-methoxy, propan-1-ol |
| 1-(4-Methoxyphenyl)propan-1-one | 455-91-4 | C₉H₁₀O₂ | 4-Methoxy, propan-1-one (ketone) |
| 1-(3-Methoxy-4-benzyloxyphenyl)propan-1-ol | 5438-66-4 | C₁₇H₂₀O₃ | 3-Methoxy, 4-benzyloxy, propan-1-ol |
| 1-(3-Fluoro-4-methylphenyl)propan-1-ol | Not available | C₁₀H₁₃FO | 3-Fluoro, 4-methyl, propan-1-ol |
Physical and Chemical Properties
Boiling/Melting Points
- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (precursor ketone): Boiling point 147–148°C at 20 Torr . The alcohol derivative is expected to have a higher boiling point due to hydrogen bonding.
- 1-(4-Methoxyphenyl)propan-1-one : Molecular weight 168.17 g/mol; synthesized as a pale yellow oil .
Solubility and Lipophilicity
- The benzyloxy group in 1-(3-methoxy-4-benzyloxyphenyl)propan-1-ol (C₁₇H₂₀O₃) increases lipophilicity (logP = 3.2) compared to the target compound, which lacks bulky aromatic substituents .
- Fluorine’s electronegativity enhances polarity but may reduce water solubility relative to non-fluorinated analogs.
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13F O2, with a molecular weight of approximately 184.21 g/mol. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances the compound's reactivity and binding affinity towards various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom significantly increases the binding affinity to these targets, which may lead to modulation of their activity. This compound has been studied for its potential effects on:
- Neurotransmitter Receptors : It may interact with serotonin receptors, influencing mood and appetite regulation.
- Enzymatic Pathways : The compound could inhibit or activate certain enzymes involved in metabolic processes, potentially impacting conditions such as obesity and diabetes .
Biological Activity Overview
The following table summarizes key aspects of the biological activity associated with this compound:
Study on Neurotransmitter Modulation
A study published in a peer-reviewed journal explored the effects of this compound on serotonin receptor activity. The results indicated that the compound could selectively bind to serotonin receptors, leading to alterations in neurotransmitter release patterns. This suggests a potential application in treating mood disorders or obesity-related conditions by modulating appetite and energy expenditure .
Anti-inflammatory Research
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured human cells. This finding highlights its potential as an anti-inflammatory agent, warranting further investigation into its therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Methoxyphenyl)propan-1-ol | C10H14O2 | Lacks fluorine; different binding properties |
| 3-(3-Fluoro-4-hydroxyphenyl)propan-1-ol | C10H13F O2 | Hydroxy group instead of methoxy; alters reactivity |
| (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol | C10H13F O2 | Different stereochemistry affecting biological activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol?
- Methodology :
- Grignard Reaction : React 3-fluoro-4-methoxybenzaldehyde with ethylmagnesium bromide to form a secondary alcohol, followed by purification via column chromatography .
- Catalytic Hydrogenation : Reduce 1-(3-fluoro-4-methoxyphenyl)propan-1-one using palladium on carbon (Pd/C) under hydrogen gas, monitored by TLC for completion .
- Nucleophilic Substitution : Substitute a halogenated precursor (e.g., 3-fluoro-4-methoxyphenyl bromide) with a propanol derivative under basic conditions .
Q. How is the structure of this compound characterized?
- Methodology :
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C₁₀H₁₃FO₂, exact mass 184.09) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) bonds .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, given its chiral center?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers. Monitor retention times and optical rotation .
- Enzymatic Resolution : Employ lipases or esterases to selectively esterify one enantiomer, followed by hydrolysis and purification .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Conduct assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to establish EC₅₀/IC₅₀ values and validate reproducibility .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify affinity (Kd) and compare with structurally similar compounds .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers and correlate substituent effects (e.g., fluorine vs. methoxy positional changes) .
Q. How can synthetic yield discrepancies be resolved in large-scale preparations?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) and solvents (toluene vs. DMF) to improve efficiency .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters (temperature, stoichiometry) dynamically .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidized ketones) and refine purification protocols .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
- Methodology :
- DFT Calculations : Simulate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Model solvation effects and partition coefficients (logP) to assess bioavailability .
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinases, GPCRs) .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound under acidic conditions?
- Resolution :
- pH-Dependent Degradation Studies : Perform accelerated stability testing (40°C/75% RH) at pH 1–7 to map degradation pathways (e.g., hydrolysis of the methoxy group) .
- Isolation of Degradants : Use preparative HPLC to isolate and characterize degradants (e.g., quinone methides via LC-MS/MS) .
- Comparative Kinetics : Compare activation energy (Ea) values across studies to identify experimental variables (e.g., buffer composition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
